molecular formula C30H48O3 B13416676 Schisandrolic acid

Schisandrolic acid

Cat. No.: B13416676
M. Wt: 456.7 g/mol
InChI Key: CYHOTEDWAOHQLA-DZQGXPSPSA-N
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Description

Schisandrolic acid is a naturally derived bioactive constituent extracted from the Schisandra genus, particularly Schisandra chinensis. This compound is renowned for its exceptional antioxidant and anti-inflammatory properties. It belongs to the class of cycloartane triterpenoids and has been the subject of various phytochemical and biological studies due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of schisandrolic acid typically involves the isolation from natural sources rather than synthetic routes. The compound is extracted from the fruits of Schisandra chinensis using solvent extraction methods. The process involves drying the fruits, followed by extraction with solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The fruits are harvested, dried, and processed in large extraction units. The use of advanced chromatographic techniques ensures the purity and yield of this compound suitable for pharmaceutical and research purposes.

Chemical Reactions Analysis

Types of Reactions: Schisandrolic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct biological activities .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the chemical behavior of cycloartane triterpenoids.

    Biology: Schisandrolic acid exhibits significant cytotoxic activity against cancer cell lines, making it a potential candidate for anticancer research.

    Medicine: Its antioxidant and anti-inflammatory properties are being explored for therapeutic applications in treating oxidative stress-related diseases and inflammatory conditions.

    Industry: this compound is used in the formulation of dietary supplements and herbal medicines due to its health benefits.

Mechanism of Action

The mechanism of action of schisandrolic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

    Isoschisandrolic Acid: Another cycloartane triterpenoid isolated from Schisandra propinqua, exhibiting similar cytotoxic activity.

    Schizandronic Acid: A related compound with a similar cycloartane skeleton, involved in the biosynthesis of this compound.

Uniqueness: this compound is unique due to its specific structural features and the combination of antioxidant, anti-inflammatory, and cytotoxic activities. Its distinct molecular structure allows for diverse biological interactions, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(Z,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1

InChI Key

CYHOTEDWAOHQLA-DZQGXPSPSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Origin of Product

United States

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